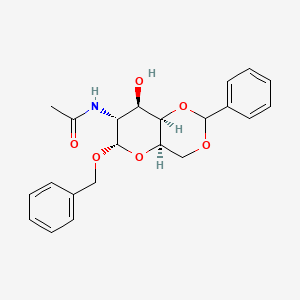

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside

Description

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a pivotal compound within the biomedical sector. It exhibits remarkable efficacy in the treatment of diverse ailments and is indispensable in fostering drug innovation against bacterial and viral pathogenesis. This compound is also known for its potential in combatting distinct cancer subtypes, thus fortifying the arsenal against these perilous maladies.

Properties

IUPAC Name |

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-JPMMBXSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Toluene-4-Sulfonic Acid-Mediated Synthesis

A high-yield route involves reacting benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of toluene-4-sulfonic acid (TsOH) in N,N-dimethylformamide (DMF) at 20°C for 3 hours. This method achieves a 95% yield by selectively forming the 4,6-O-benzylidene protecting group while preserving the acetamido functionality.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | TsOH (0.1 equiv) |

| Solvent | DMF |

| Temperature | 20°C |

| Reaction Time | 3 hours |

| Yield | 95% |

This approach minimizes side reactions due to the mild acidity of TsOH, which avoids cleavage of the glycosidic bond.

Mercuric Cyanide-Promoted Glycosylation

Disaccharide Synthesis with Fucopyranosyl Bromide

In a study by Paulsen et al., benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside was condensed with 2,3,4-tri-O-acetyl-α-D-fucopyranosyl bromide using mercuric cyanide (Hg(CN)₂) in a 1:1 nitromethane-benzene mixture. The reaction proceeds via a Koenigs-Knorr mechanism, forming a β(1→3) glycosidic bond.

Reaction Outcomes:

-

Intermediate : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-β-D-fucopyranosyl)-α-D-galactopyranoside (85% yield).

-

Debenzylidenation : Treatment with 60% aqueous acetic acid removes the benzylidene group, yielding a diol intermediate.

tert-Butyldimethylsilyl Triflate (TMSOTf)-Catalyzed Glycosylation

Stereospecific Trisaccharide Assembly

A 1995 study demonstrated the use of TMSOTf as a catalyst for glycosylating benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-galactopyranoside with methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside. The reaction occurs in 1,2-dichloroethane, achieving >90% α-selectivity due to the participating effect of the 2-acetamido group.

Mechanistic Insights:

-

Catalyst Role : TMSOTf activates the glycosyl donor by stabilizing the oxocarbenium intermediate.

-

Solvent Effect : 1,2-Dichloroethane enhances donor-acceptor compatibility, reducing side reactions.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

| Method | Yield | Selectivity | Scalability |

|---|---|---|---|

| TsOH-Catalyzed | 95% | High | Excellent |

| Hg(CN)₂-Promoted | 85% | Moderate | Limited |

| TMSOTf-Catalyzed | >90% | High | Moderate |

The TsOH method is preferred for large-scale synthesis due to its simplicity and low cost. In contrast, Hg(CN)₂-based routes face limitations due to toxicity and waste disposal challenges.

Troubleshooting and Optimization Strategies

Common Pitfalls

-

Benzylidene Hydrolysis : Excessive heating during debenzylidenation can degrade the galactopyranoside core. Maintaining temperatures below 60°C in aqueous acetic acid mitigates this risk.

-

Anomeric Mixtures : Incomplete α-selectivity may occur if the 2-acetamido group is inadequately protected. Pre-acetylation of the donor sugar improves stereochemical outcomes .

Chemical Reactions Analysis

Glycosylation Reactions

The 4,6-O-benzylidene group significantly impacts glycosylation efficiency. Removal of this group via acid hydrolysis enhances stereoselectivity and yield in glycosylation reactions:

Glycosylation Yield Comparison:

| Donor Structure | Acceptor | Conditions | Yield |

|---|---|---|---|

| 4,6-O-Benzylidene-protected | Cyclohexanol | TMSOTf, DCM, –20°C | 14% |

| 4,6-Di-O-acetyl derivative | Cyclohexanol | TMSOTf, DCM, –20°C | 88% |

-

The unprotected derivative facilitates higher yields due to reduced steric hindrance and improved donor reactivity .

-

Glycosylation with trichloroacetimidate donors proceeds via β-configuration, confirmed by NMR.

Hydrolysis of the Benzylidene Acetal

Acid-mediated hydrolysis removes the 4,6-O-benzylidene group, forming a diol intermediate. Subsequent acetylation yields the 4,6-di-O-acetyl derivative, a versatile precursor for further functionalization .

Hydrolysis Conditions:

-

Reagent: Trifluoroacetic acid (TFA) in aqueous solution.

-

Outcome: Conformational shift from 1C4 to 4C1 chair configuration, confirmed by -NSCouplings .

Triflate Displacement

The C-4 hydroxyl group is converted to a triflate intermediate, enabling nucleophilic displacement with amines or azides:

Oxidation and Reduction

-

Dess-Martin Oxidation: Converts secondary alcohols to ketones for subsequent reductions .

-

Sodium Borohydride Reduction: Stereoselectively reduces ketones to alcohols .

Sulfonation and Coupling Reactions

The compound undergoes sulfonation at the C-2 hydroxyl group using benzylsulfonyl chloride, forming stable sulfonate esters. These intermediates participate in coupling reactions with trichloroacetimidate donors to construct oligosaccharides.

Example Reaction:

| Step | Reagents | Product |

|---|---|---|

| Sulfonation | Benzylsulfonyl chloride, Pyridine | C-2 Sulfonate ester |

| Coupling | Trichloroacetimidate donor, TMSOTf | β-Linked Disaccharide |

Scientific Research Applications

Scientific Research Applications

1. Inhibition of O-Glycosylation

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside has been identified as an effective inhibitor of O-glycosylation processes. This inhibition is crucial in studying viral infectivity and replication. For instance, it has been shown to enhance HIV replication in vitro by acting as a competitive inhibitor of O-glycan chain extension, specifically blocking β1,3-galactosyltransferase activity .

Case Study: HIV Research

- Objective: To assess the effects of altered O-glycosylation on HIV replication.

- Method: PHA-blasts from 20 HIV-negative donors were treated with 2 mM of benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside overnight.

- Findings: The treated cells exhibited altered expression of T cell activation markers and increased viral outgrowth efficacy compared to untreated cells .

2. Cancer Research

The compound also plays a role in cancer research, particularly in breast cancer. It suppresses mucin biosynthesis by inhibiting glycosyltransferase incorporation of glucosamine into O-glycans. This action leads to decreased expression of MUC1, a protein associated with tumor progression .

Case Study: Breast Cancer Cell Lines

- Objective: To explore the impact of benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside on MUC1 expression.

- Method: Treatment of breast cancer cell lines with the compound.

- Results: A significant reduction in MUC1 expression was observed, indicating potential therapeutic applications for targeting mucin biosynthesis in cancer .

3. Synthesis of Carbohydrate Derivatives

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a precursor for synthesizing various carbohydrate derivatives. Its ability to undergo condensation reactions allows for the formation of more complex carbohydrate structures.

Data Table: Synthesis Overview

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Condensation | Benzyl 2-acetamido-4,6-O-benzylidene-α-D-galactopyranoside + α-D-fucopyranosyl bromide | Trisaccharide derivative | 1:1 nitromethane-benzene |

| Cleavage | Trisaccharide derivative + 60% aqueous acetic acid | Diol | Heat |

| Deacetylation | Diol + Amberlyst A-26 (OH-) anion-exchange resin | Final carbohydrate product | Methanol |

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside involves its role as a glycosylation inhibitor. It inhibits glycosyltransferase enzymes, which are responsible for incorporating glucosamine into O-glycans. This inhibition affects the biosynthesis of mucins and other glycoproteins, thereby impacting cellular processes such as adhesion and invasion in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycosylation inhibitor with similar properties.

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used in carbohydrate chemistry and has similar synthetic routes.

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside stands out due to its specific efficacy in treating bacterial and viral infections and its potential in cancer therapy. Its unique structure allows for targeted inhibition of glycosylation processes, making it a valuable tool in both research and therapeutic applications.

Biological Activity

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside (BAGN) is a significant compound in glycobiology and biomedical research. Its biological activity encompasses a range of mechanisms, particularly in the context of viral infections, immunological responses, and cellular processes. This article provides a comprehensive overview of the biological activity of BAGN, supported by research findings and data tables.

Chemical Structure and Properties

BAGN is an acetylated oligosaccharide characterized by its complex structure that includes a benzylidene group. Its molecular formula is , and it has been identified as a potent inhibitor of O-glycosylation processes.

- Inhibition of O-Glycosylation : BAGN acts primarily by inhibiting O-glycosylation, a crucial post-translational modification that affects protein function. It competes with GalNAc-α-1-O-serine/threonine mimics and inhibits β1,3-galactosyltransferase, thus blocking the elongation of O-glycan chains .

- Impact on Viral Replication : Research has demonstrated that BAGN can significantly increase the replication rates of HIV in vitro. In studies involving phytohemagglutinin (PHA)-activated T cells, BAGN treatment led to:

- Cellular Activation : BAGN treatment has been shown to alter the expression of surface markers related to T cell activation and HIV co-receptor expression (e.g., CD25 and CCR5), indicating its role in modulating immune responses .

Biological Activities

BAGN exhibits various biological activities that can be categorized as follows:

Case Study 1: HIV Replication Enhancement

In a controlled study examining the effects of BAGN on HIV replication:

- Objective : To determine how O-glycosylation inhibition affects HIV infectivity.

- Methodology : PHA-blast target cells were treated with BAGN prior to infection.

- Results : The study found significant increases in both the number of infected cells and viral particle production, suggesting that BAGN enhances viral outgrowth kinetics by modulating host cell glycosylation processes .

Case Study 2: Immunological Response Modulation

Another study explored how BAGN influences T cell activation:

- Objective : To assess changes in surface marker expression following BAGN treatment.

- Methodology : PHA-stimulated PBMCs were treated with BAGN and analyzed for surface marker expression.

- Results : The findings indicated decreased expression of CCR5 and CD25 but increased HLA-DR expression, highlighting BAGN's potential role in modulating immune responses during viral infections .

Q & A

Basic: What are the key protecting groups in the synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside, and how are they selectively removed?

Answer:

The compound utilizes two critical protecting groups: the benzylidene acetal (4,6-O-benzylidene) and benzyl ethers .

- Benzylidene acetal is introduced to protect the 4,6-diol system, directing reactivity to the C-3 hydroxyl group. It is selectively removed under mild acidic hydrolysis (e.g., 60% acetic acid at 80°C) .

- Benzyl ethers are stable under acidic conditions but can be cleaved via catalytic hydrogenation (e.g., Pd(OH)₂/H₂) or Birch reduction .

The acetamido group at C-2 remains intact during these steps, providing a stable nitrogen-protecting group for subsequent glycosylations .

Basic: How is the benzylidene group strategically employed to direct regioselective glycosylation?

Answer:

The 4,6-O-benzylidene group locks the galactopyranoside into a rigid chair conformation, shielding the C-4 and C-6 hydroxyls. This forces nucleophilic attack at the C-3 hydroxyl , enabling regioselective glycosylation. For example, allylation at C-3 is achieved using allyl bromide in DMF with barium oxide/barium hydroxide as base, yielding >95% regioselectivity . The benzylidene group can later be selectively opened to expose C-4/C-6 for further modifications .

Advanced: How can regioselective oxidative ring-opening of the benzylidene group be optimized for selective functionalization at C-4 vs. C-6?

Answer:

Regioselective oxidative cleavage of the benzylidene acetal is achieved using N-bromosuccinimide (NBS) or DDQ (dichlorodicyanoquinone) in the presence of water.

- NBS/water preferentially opens the acetal to form a C-4 bromide, enabling nucleophilic substitution (e.g., azide introduction at C-4 via NaN₃) .

- DDQ under anhydrous conditions favors C-6 activation, useful for introducing sulfates or phosphates .

Post-opening, orthogonal protection (e.g., tert-butyldiphenylsilyl at C-6) allows sequential functionalization .

Advanced: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzylidene protons at δ 5.5–5.7 ppm, allyl protons at δ 5.8–6.0 ppm) and anomeric configuration (α-configuration: J₁,₂ ≈ 3–4 Hz) .

- Optical Rotation : Specific rotation ([α]D²⁰ +125° in pyridine) verifies stereochemical integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₃₆H₄₃NO₁₅: m/z 729.72) .

- IR Spectroscopy : Detects acetamido (1650–1660 cm⁻¹) and benzylidene (1570 cm⁻¹) groups .

Advanced: How can low yields in glycosylation reactions using this compound as a glycosyl acceptor be troubleshooted?

Answer:

Low yields often arise from competing side reactions (e.g., aglycone transfer) or poor leaving-group activation .

- Optimize Donor-Activator Pairs : Use trichloroacetimidate donors with TMSOTf (trimethylsilyl triflate) for efficient activation .

- Temperature Control : Conduct reactions at –20°C to suppress β-elimination .

- Protecting Group Compatibility : Ensure temporary groups (e.g., tert-butyldiphenylsilyl) do not sterically hinder glycosylation .

- Monitor Byproducts : Use TLC/HPLC to detect and quantify undesired products (e.g., 1,6-anhydro derivatives) .

Advanced: How is this compound applied in the synthesis of sulfated oligosaccharides for studying carbohydrate-protein interactions?

Answer:

The compound serves as a core acceptor for synthesizing sulfated glycans.

- Step 1 : Introduce sulfate groups via regioselective sulfation (e.g., SO₃·pyridine at C-3 or C-4 post-benzylidene removal) .

- Step 2 : Assemble oligosaccharides using iterative glycosylation (e.g., galactopyranosyl-(1→4)-GlcNAc motifs) .

- Step 3 : Global deprotection via hydrogenolysis (Pd/C, H₂) and acid hydrolysis removes benzyl/benzylidene groups, exposing sulfated structures for SPR (surface plasmon resonance) binding assays .

Advanced: How to resolve contradictions in reported synthetic yields for derivatives of this compound?

Answer:

Yield discrepancies often stem from reagent purity or reaction scalability .

- Reagent Quality : Use freshly distilled allyl bromide and anhydrous DMF to prevent hydrolysis .

- Scale-Up Adjustments : For large-scale syntheses, replace barium oxide with molecular sieves to avoid gelation .

- Byproduct Recycling : Isolate and recycle unreacted starting material via column chromatography (e.g., silica gel, CHCl₃/acetone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.